molecular formula C6H6Br2N2 B1314658 3,6-Dibromobenzene-1,2-diamine CAS No. 69272-50-0

3,6-Dibromobenzene-1,2-diamine

Cat. No. B1314658
CAS RN: 69272-50-0
M. Wt: 265.93 g/mol
InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N
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Description

3,6-Dibromobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6N2Br2 . It is used as an intermediate in organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The molecular weight of 3,6-Dibromobenzene-1,2-diamine is 265.94 g/mol . The exact molecular structure is not directly provided in the search results.


Physical And Chemical Properties Analysis

3,6-Dibromobenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 265.93 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Application in Organic Solar Cells

  • Scientific Field : Material Science, specifically in the field of Organic Solar Cells .
  • Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used in the synthesis of conjugated polymers for organic solar cells . These polymers have shown promise due to their potential for low cost, easy processing, light weight, and flexibility .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of a quinoxaline through a condensation reaction with glyoxylic acid, aided by heat . The resulting product can then undergo a SN2 chemistry protocol to add a solubilizing side .
  • Results or Outcomes : The new synthetic approach to make PTQ10 has a significant reduction in cost (1/7th the original) and is also able to easily accommodate different side chains to move towards green processing solvents . Furthermore, high efficiency organic solar cells are demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency .

Application in Fluorogenic Probes for Live-Cell Imaging

  • Scientific Field : Chemical Biology .
  • Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used in the synthesis of fluorescent π-extended phenazines from the naturally-occurring naphthoquinone lapachol . These novel structures represent the first fluorogenic probes based on the phenazine scaffold for imaging of lipid droplets in live cells .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of a quinone-derived π-extended phenazine . The resulting product is used as a marker for intracellular lipid droplets with minimal background and enhanced performance over the lipophilic tracker Nile Red .
  • Results or Outcomes : The live-cell imaging experiments identified one compound (P1) as a marker for intracellular lipid droplets with minimal background and enhanced performance over the lipophilic tracker Nile Red .

Application in Organic Light Emitting Diodes (OLEDs)

  • Scientific Field : Material Science, specifically in the field of Organic Light Emitting Diodes (OLEDs) .
  • Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used in the synthesis of various photovoltaic materials such as OLEDs .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of a 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings . The resulting product is used in the construction of various photovoltaic materials .
  • Results or Outcomes : The new synthetic approach has led to the development of various photovoltaic materials such as OLEDs .

Application as an Organic Synthesis and Pharmaceutical Intermediate

  • Scientific Field : Organic Chemistry and Pharmaceutical Sciences .
  • Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used as an organic synthesis and pharmaceutical intermediate .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application in Organic Synthesis and Pharmaceutical Intermediate

  • Scientific Field : Organic Chemistry and Pharmaceutical Sciences .
  • Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used as an organic synthesis and pharmaceutical intermediate .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

3,6-Dibromobenzene-1,2-diamine is considered hazardous. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,6-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBJSLTPBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473813
Record name 3,6-dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromobenzene-1,2-diamine

CAS RN

69272-50-0
Record name 3,6-dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromobenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

NaBH4 (26 g, 680 mmol, 10 equiv) was added portionwise (2 h) to a vigorously stirred suspension of 4,7-dibromo-benzo[1,2,5]thiadiazole (Step 1.7) (20 g, 68.0 mmol) in EtOH (400 mL), under a nitrogen atmosphere and keeping the internal temperature below 15° C. The reaction mixture was allowed to warm to 30° C., stirred for 1 h, cooled to 5° C., quenched by addition of H2O (50 mL), and concentrated. The residue was diluted with Et2O/H2O. The resulting suspension was filtered and the filtrate extracted with Et2O. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue was triturated in hexane to provide 12 g of the title compound as a white solid: ESI-MS: 262.9/264.9/266.9 [M−H]−; tR=4.20 min (System 1).
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Synthesis routes and methods II

Procedure details

1,4-Dibromonaphthalene (M-16), 2,5-dibromothiophene (M-11), and 9,10-dibromoanthracene (M-18) are available commercially from Acros Organics, a division of Fisher Scientific Co. or Aldrich Chemicals. 5,5′-dibromo-2,2′-bithiophene (M-12) is prepared by bromination of 2,2′-bithiophene, as reported by R. M. Kellogg, A. P. Schaap, and H. Wynberg in Journal of Organic Chemistry, Vol. 34, pp. 343-346 (1969). 4,7-dibromo-2,1,3-benzothiadiazole (M-15) is prepared by bromination of 2,1,3-benzothiadiazole as reported by K. Pilgram, M. Zupan, and R. Skiles in Journal of Heterocyclic Chemistry, Vol. 7, pp. 629-633 (1970). 3,6-Dibromo-1,2-phenylenediamine is synthesized from 4,7-dibromo-2,1,3-benzothiadiazole as reported for the selenium analog reported by C. W. Bird, G. W. H. Cheeseman, and A. A. Sarsfield in Journal of Chemical Society, pp. 4767-4670 (1963) and was converted to 5,8-dibromo-2,3-diphenylquinoxaline (M-17) as reported in the same reference.
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Synthesis routes and methods III

Procedure details

A mixture of 4,7-dibromo-2,1,3-benzothiadiazole (synthesized according to as described in K. Pilgram, J. Heterocycl. Chem., 7 (1970), 629) (16.0 g, 54.4 mmol) and NaBH4 (38.1 g, 1.0 mol) in 500 ml ethanol was stirred at room temperature for 30 hours. The solvent was evaporated and the residue mixed with 500 ml water. The obtained mixture was extracted into diethyl ether (5×150 ml). The combined extracts were washed with brine (2×100 ml) and dried over anhydrous Na2SO4. Evaporation of the solvent and drying under reduced pressure afforded 11.5 g (79.5%) of the product.
Quantity
16 g
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38.1 g
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Quantity
500 mL
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Yield
79.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
213
Citations
TN Chmovzh, EA Knyazeva, OO Ustimenko, OA Rakitin - Molbank, 2019 - mdpi.com
Dihalogenated derivatives of 1,2,5-chalcogenadiazoles fused with benzene or heterocyclic rings are of interest as starting compounds for photovoltaic materials. The 1,2,5-…
Number of citations: 1 www.mdpi.com
U Bulut, S Sanli, SC Cevher, A Cirpan… - Journal of Applied …, 2020 - Wiley Online Library
A novel benzenediamine‐benzodithiophene polymer is synthesized for use in biosensor fabrication for the detection of testosterone. The sensory platform is constructed via drop …
Number of citations: 17 onlinelibrary.wiley.com
V Tamilavan, M Song, S Kim, R Agneeswari, JW Kang… - Polymer, 2013 - Elsevier
Electron rich, fused N-aryl pyrrole based monomer namely 2,6-di(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)-N-[4-octylphenyl]dithieno[3,2-b:2′,3′-d]pyrrole (N-aryl DTP) was synthesized …
Number of citations: 24 www.sciencedirect.com
D Li, H Li, M Liu, J Chen, J Ding… - … Chemistry and Physics, 2014 - Wiley Online Library
A novel‐donor‐π‐acceptor‐type conjugated polymer based on the benzo[c][1,2,5]selenadiazole moiety and the fluorene group via an alkyne module is prepared by the the Sonogashira…
Number of citations: 25 onlinelibrary.wiley.com
B Zaifoglu, M Sendur, NA Unlu, L Toppare - Electrochimica acta, 2012 - Elsevier
The synthesis of a novel monomer based on benzimidazole and thieno[3,2-b]thiophene moieties, 4′-tert-butyl-4,7-di(thieno[3,2-b]thiophen-2-yl)spiro[benzo[d]imidazole-2,1′-…
Number of citations: 19 www.sciencedirect.com
AC Ozelcaglayan, M Sendur, N Akbasoglu… - Electrochimica …, 2012 - Elsevier
A new benzimidazole unit, 4′-(tert-butyl)spiro[benzo[d]imidazole-2,1′-cyclohexane] was synthesized and coupled with different donor units like 3-hexylthiophene and 3,4-…
Number of citations: 40 www.sciencedirect.com
D Li, H Li, M Liu, J Chen, J Ding, X Huang, H Wu - Polymer, 2013 - Elsevier
Three novel donor-π-acceptor (D-π-A) type conjugated polymers P-1, P-2, and P-3 based on benzo[c][1,2,5]selenadiazole moiety and phenyl or naphthyl group via alkyne module were …
Number of citations: 9 www.sciencedirect.com
S Song, SH Park, Y Jin, I Kim, K Lee, H Suh - Polymer, 2010 - Elsevier
In this study, we report the synthesis, characterization, and photovoltaic properties of a series of four conjugated polymers based on donor-acceptor (DA) structure. New polymers, P1, P2…
Number of citations: 25 www.sciencedirect.com
S Kothavale, WJ Chung, JY Lee - Journal of Materials Chemistry C, 2021 - pubs.rsc.org
Highly efficient and stable thermally activated delayed fluorescence (TADF) emitters are in urgent demand for their commercial application. However, the simultaneous achievement of …
Number of citations: 28 pubs.rsc.org
SH Song, SJ Park, SC Kwon, JY Shim… - Bulletin of the Korean …, 2012 - researchgate.net
The new semiconducting copolymers with 4, 4-dialkyl-4H-cyclopenta [2, 1-b: 3, 4-b'] dithiophene and 2, 2-dimethyl-2H-benzimidazole units were synthesized. The fused aromatic rings, …
Number of citations: 9 www.researchgate.net

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